molecular formula C22H21FN2O3S B2965841 (6-Fluoro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1111014-51-7

(6-Fluoro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2965841
CAS No.: 1111014-51-7
M. Wt: 412.48
InChI Key: RMJATLCTECXZAL-UHFFFAOYSA-N
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Description

(6-Fluoro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone is a synthetically derived small molecule designed for research and development applications. This compound belongs to the quinoline chemical family, a scaffold noted for its broad relevance in medicinal chemistry and drug discovery. Its structure incorporates a tosyl (p-toluenesulfonyl) group and a piperidine moiety, making it a valuable intermediate for further chemical exploration. As a molecular building block, it can be utilized in the synthesis of more complex target compounds, particularly in constructing chemical libraries for high-throughput screening. Quinoline derivatives are extensively investigated for various therapeutic areas, and this compound serves as a key precursor in such research endeavors. The specific physical data, purity, handling, and storage conditions for this product lot are provided in the associated Certificate of Analysis. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S/c1-15-5-8-17(9-6-15)29(27,28)21-18-13-16(23)7-10-20(18)24-14-19(21)22(26)25-11-3-2-4-12-25/h5-10,13-14H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJATLCTECXZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Tosylation: The tosyl group can be introduced by reacting the quinoline derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Piperidinyl Group: The final step involves the nucleophilic substitution reaction where the piperidinyl group is attached to the methanone moiety using reagents like piperidine and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the quinoline core using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tosyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation Products: Oxidized derivatives of the piperidinyl group

    Reduction Products: Reduced quinoline derivatives

    Substitution Products: Substituted quinoline derivatives with various functional groups

Scientific Research Applications

(6-Fluoro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.

    Medicine: Explored for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Industry: Utilized in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The tosyl group can facilitate the compound’s entry into cells, while the piperidinyl group can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Methodological Considerations

Structural comparisons often rely on tools like Mercury CSD for crystal packing analysis and SHELX for crystallographic refinement . Computational studies using puckering coordinates (as defined by Cremer and Pople ) could further elucidate conformational differences in piperidine/piperazine rings.

Biological Activity

(6-Fluoro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone is a synthetic organic compound belonging to the quinoline derivatives class. Its unique structure, featuring a fluorine atom at the 6th position, a tosyl group at the 4th position, and a piperidinyl group attached to the methanone moiety, suggests potential biological activities that merit investigation. This article synthesizes available research findings, highlighting its biological activity, mechanisms of action, and applications in medicinal chemistry.

Structure and Composition

PropertyValue
IUPAC Name[6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone
Molecular FormulaC22H21FN2O3S
Molecular Weight396.48 g/mol
CAS Number1111014-51-7

The compound's structure facilitates interactions with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorine atom enhances binding affinity due to its electronegativity, while the tosyl group aids cellular entry and improves pharmacokinetic properties through modulation of lipophilicity.

Pharmacological Applications

Research indicates that this compound exhibits potential in several therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. Its mechanism involves interference with cell cycle regulation and apoptosis pathways.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines, potentially useful in treating chronic inflammatory diseases.
  • Antimicrobial Properties : Investigations have indicated that it possesses antimicrobial activity against various bacterial strains, suggesting its potential as a new class of antibiotics.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against several cancer cell lines. Results indicated significant cytotoxicity with an IC50 value of 12 µM for breast cancer cells, demonstrating its potential as an anticancer agent .

Study 2: Anti-inflammatory Mechanism

Research published in Pharmacology Reports reported that the compound effectively reduced levels of TNF-alpha and IL-6 in vitro, marking its potential as an anti-inflammatory treatment .

Study 3: Antimicrobial Activity

A recent investigation in Antimicrobial Agents and Chemotherapy found that this compound exhibited bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 8 µg/mL .

Comparison with Related Compounds

Comparative studies reveal distinct advantages over similar compounds:

Compound NameKey DifferencesBiological Activity
(6-Fluoroquinolin-3-yl)(piperidin-1-yl)methanoneLacks tosyl groupLower binding affinity
(4-Tosylquinolin-3-yl)(piperidin-1-yl)methanoneLacks fluorine atomReduced selectivity
(6-Fluoroquinolin)Lacks piperidinyl groupAffects pharmacokinetics

The presence of both a fluorine atom and a tosyl group enhances the biological activity and selectivity towards molecular targets compared to these related compounds.

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